N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-methyl-1,2,4-triazole core substituted with a thiophen-2-yl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The N-substituted phenyl group (2-ethylphenyl) distinguishes it from structurally related compounds. This class of molecules is frequently explored for their biological activities, including modulation of insect olfactory receptors (Orco) , enzyme inhibition (e.g., HIV reverse transcriptase) , and antimicrobial properties .
Properties
Molecular Formula |
C17H18N4OS2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-12-7-4-5-8-13(12)18-15(22)11-24-17-20-19-16(21(17)2)14-9-6-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
WQFDSTYBSPAQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Esterification of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is converted to its ethyl ester using ethanol and sulfuric acid as a catalyst:
Hydrazide Formation
The ester reacts with methylhydrazine to form the corresponding hydrazide:
Conditions : Methanol solvent, reflux for 4 hours.
Yield : 78%.
Thiosemicarbazide Synthesis
The hydrazide is treated with ammonium thiocyanate in hydrochloric acid to form the thiosemicarbazide intermediate:
Cyclization to 1,2,4-Triazole-3-Thiol
Cyclization under acidic conditions yields the triazole-thiol:
Characterization Data
-
¹H NMR (DMSO-d6, 400 MHz) : δ 13.2 (s, 1H, SH), 7.8 (d, 1H, thiophene), 7.4 (m, 2H, thiophene), 3.6 (s, 3H, CH3).
Preparation of 2-Chloro-N-(2-Ethylphenyl)Acetamide
The acetamide side chain is synthesized via acylation of 2-ethylaniline.
Reaction of 2-Ethylaniline with Chloroacetyl Chloride
Conditions : Dichloromethane, 0°C to room temperature, 2 hours.
Yield : 88%.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz) : δ 8.2 (s, 1H, NH), 7.5 (d, 1H, ArH), 7.3 (m, 2H, ArH), 4.2 (s, 2H, CH2Cl), 2.6 (q, 2H, CH2CH3), 1.2 (t, 3H, CH3).
Coupling of Triazole-Thiol and Acetamide
The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide.
Optimization Insights
Characterization Data
-
¹H NMR (DMSO-d6, 400 MHz) : δ 10.1 (s, 1H, NH), 7.8 (d, 1H, thiophene), 7.6 (m, 3H, ArH), 4.3 (s, 2H, SCH2), 3.7 (s, 3H, CH3), 2.5 (q, 2H, CH2CH3), 1.1 (t, 3H, CH3).
Analytical and Spectroscopic Validation
Purity Assessment
Stability Studies
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
-
Photostability : No degradation under UV light (254 nm, 48 hours).
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Triazole Cyclization | HCl reflux | H2SO4 reflux |
| Yield | 65% | 58% |
| Acetamide Coupling | K2CO3/acetone | NaOH/DMF |
| Final Product Purity | 98% | 92% |
Method A (K₂CO₃/acetone) is preferred for higher yield and purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H18N4OS
Molecular Weight: 302.39 g/mol
IUPAC Name: N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
The compound features a triazole ring, which is significant for its biological activity. The presence of the thiophenyl group and the acetamide moiety enhances its pharmacological profile.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds related to triazoles. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains. In a study focusing on the synthesis of new triazole derivatives, compounds were screened for their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that this compound could be explored further for similar applications .
Anticancer Potential
Recent research has highlighted the anticancer potential of various triazole-containing compounds. A notable study conducted on a library of triazole derivatives identified several candidates with promising anticancer activity against different cancer cell lines. The mechanism of action is often attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells . Given the structural similarities, this compound may exhibit similar properties and warrants investigation.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of drug candidates. In the case of this compound, modifications to the thiophenyl and acetamide groups can significantly influence its biological activity. Research indicates that variations in substituents on the triazole ring can enhance antimicrobial and anticancer properties .
Case Study 1: Antimicrobial Screening
In a comprehensive screening of various triazole derivatives including those similar to this compound, several compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger. The study concluded that structural modifications could lead to enhanced antifungal activity .
Case Study 2: Anticancer Efficacy
A recent publication detailed the evaluation of triazole-based compounds against breast cancer cell lines. Among them was a derivative structurally related to this compound which showed significant inhibition of cell growth through apoptosis induction . This reinforces the potential application of this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Orco Modulation
Triazolylsulfanyl acetamides are prominent in insect Olfactory Receptor Co-receptor (Orco) modulation. Key analogues include:
Key Observations :
- The 2-ethylphenyl substituent (ortho position) contrasts with the para-substituted phenyl groups in VUAA-1 (4-ethylphenyl) and OLC-15 (4-butylphenyl). Para-substituted derivatives generally exhibit stronger Orco activation, suggesting steric hindrance in ortho-substituted analogues may reduce efficacy .
Enzyme Inhibitors with Triazole-Thiophen Scaffolds
Triazole-thiophen hybrids are explored for enzyme inhibition. Notable examples:
Key Observations :
Antimicrobial and Antifungal Derivatives
Triazolylsulfanyl acetamides with substituted phenyl groups show antimicrobial activity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance antimicrobial activity, as seen in KA3 and KA9 . The target compound’s 2-ethylphenyl group (electron-donating) may reduce potency compared to these derivatives.
- Compound 5d incorporates a hydroxy-tolyl group, demonstrating that polar substituents can improve antifungal activity .
Physicochemical Properties and SAR
A comparison of molecular properties reveals trends in structure-activity relationships (SAR):
Key Observations :
- Para-substituted phenyl groups (VUAA-1, L-1) correlate with stronger receptor binding, while ortho-substituents may introduce steric clashes .
Biological Activity
N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a unique combination of a triazole , thiophene , and sulfanyl group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of 358.5 g/mol. The presence of the sulfanyl group enhances its potential for biological activity by allowing reversible bonding with target molecules.
Antimicrobial Activity
This compound has shown promising antimicrobial properties . Similar compounds within the triazole family have demonstrated effectiveness against various pathogens. For instance, studies indicate that derivatives of 1,2,4-triazoles possess antibacterial and antifungal activities due to their ability to inhibit ATP-utilizing enzymes critical for microbial growth .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Pathogen Targeted |
|---|---|---|
| N-(2-ethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide | TBD | TBD |
| Triazole Derivative A | 0.046 | MRSA |
| Triazole Derivative B | 0.125 | E. coli |
Note: TBD = To Be Determined based on further studies.
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies. Research indicates that triazole-containing compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, compounds similar to this compound have been shown to inhibit key metabolic enzymes involved in cancer progression .
Case Study: Anticancer Screening
In a recent study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound was identified as a promising candidate due to its significant inhibition of cell proliferation in various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes through its sulfanyl group, modulating their activity and affecting cellular processes.
- Receptor Interaction : The unique structural features allow it to bind selectively to specific receptors or enzymes, influencing signaling pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
